N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that features a unique combination of thiadiazole and thiazolopyrimidine rings
Properties
Molecular Formula |
C13H13N5O3S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H13N5O3S2/c1-6-7(2)22-13-14-4-8(11(20)18(6)13)10(19)15-12-17-16-9(23-12)5-21-3/h4H,5H2,1-3H3,(H,15,17,19) |
InChI Key |
OMROFPSHNCRBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)COC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under microwave irradiation . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multi-component reactions under controlled conditions. The use of microwave-assisted synthesis and green chemistry principles ensures that the process is efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is , with a molecular weight of 295.37 g/mol. Its structure features a thiazole and thiadiazole moiety that are known for their biological activity.
Anticancer Activity
Research has indicated that compounds related to thiadiazoles exhibit promising anticancer properties. For instance, derivatives containing thiadiazole rings have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study involving similar thiadiazole compounds demonstrated their ability to inhibit the growth of prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines using the MTT assay method .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative | PC3 | 15.0 | |
| Thiadiazole Derivative | HT-29 | 20.0 | |
| Thiadiazole Derivative | SKNMC | 18.0 |
Antibacterial Properties
The compound's structural characteristics suggest potential antibacterial applications. A related study synthesized novel thiazolo-triazine derivatives that exhibited broad-spectrum antibacterial activity against various strains, including Mycobacterium smegmatis and Staphylococcus aureus. The presence of the thiazole ring was critical for enhancing antibacterial efficacy .
Toxicological Studies
In vitro toxicity studies have been conducted to evaluate the safety profile of compounds containing thiadiazole structures. These studies typically involve assessing the effects on normal human cell lines to determine any cytotoxic effects compared to established chemotherapeutic agents like doxorubicin .
Pharmacokinetics and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADME profiles for related compounds; however, detailed investigations are necessary for this specific compound to ascertain its bioavailability and metabolic pathways.
Case Studies and Research Findings
- Synthesis and Characterization : A series of thiadiazole derivatives were synthesized via amidation reactions. Characterization was performed using NMR and mass spectrometry techniques to confirm structural integrity before biological evaluation .
- In Vitro Anticancer Studies : Compounds were evaluated against multiple cancer cell lines using MTT assays to determine their efficacy compared to standard treatments. Results indicated that certain modifications to the thiadiazole structure could enhance anticancer activity significantly .
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 1,3,4-Thiadiazole derivatives
- 1,2,4-Triazole-containing scaffolds
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of thiadiazole and thiazolopyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole ring and a thiazolo-pyrimidine structure. Its molecular formula is CHNOS, with a molecular weight of approximately 298.39 g/mol. The structural features contribute to its biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 μg/mL |
| Escherichia coli | 47.5 μg/mL |
| Mycobacterium tuberculosis | 0.01 μg/mL |
Research indicates that derivatives of thiadiazole exhibit higher potency compared to standard antibiotics like ampicillin and streptomycin . The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various pathways:
- Inhibition of Topoisomerase Enzymes : The compound demonstrated significant inhibition against topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in several cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS were observed in treated cells, leading to oxidative stress and subsequent apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their activity.
- Receptor Interaction : It may interact with cellular receptors that modulate signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Modulation : The compound influences the expression of genes related to apoptosis and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The compound exhibited notable activity against Mycobacterium tuberculosis, with an MIC significantly lower than that of traditional treatments .
Case Study 2: Anticancer Properties
Another study focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers and a reduction in cell viability after treatment with the compound for 48 hours. The findings suggested that the compound could be developed as a potential therapeutic agent for breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
